N,N-Bis(t-Boc) 3,4-difluoroaniline

Synthetic Methodology Protecting Group Strategy Reaction Optimization

Unprotected or mono-Boc 3,4-difluoroaniline causes uncontrolled nitrogen reactivity during ortho-metalation, yielding poor regioselectivity. N,N-Bis(t-Boc) 3,4-difluoroaniline (CAS 1255574-65-2) solves this: dual Boc protection (pKa -1.75) fully suppresses amine nucleophilicity. • Enables precise C-2 ortho-metalation for fluoroquinolone API cores • Prevents over-reaction in N-methylguanidine synthesis • Stable through multi-step sequences; deprotect at late stage. Supplied at ≥95% purity with full QA documentation.

Molecular Formula C16H21F2NO4
Molecular Weight 329.344
CAS No. 1255574-65-2
Cat. No. B594737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(t-Boc) 3,4-difluoroaniline
CAS1255574-65-2
Molecular FormulaC16H21F2NO4
Molecular Weight329.344
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=CC(=C(C=C1)F)F)C(=O)OC(C)(C)C
InChIInChI=1S/C16H21F2NO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)10-7-8-11(17)12(18)9-10/h7-9H,1-6H3
InChIKeyOAUWBPIKAQYWJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Bis(t-Boc) 3,4-difluoroaniline: Chemical Profile & Procurement


N,N-Bis(t-Boc) 3,4-difluoroaniline (CAS: 1255574-65-2), systematically named 4-[N,N-bis(tert-butoxycarbonyl)amino]-1,2-difluorobenzene, is a strategically protected aniline derivative widely utilized as a synthetic intermediate . It possesses a molecular formula of C16H21F2NO4 and a molecular weight of 329.34 g/mol . The compound is characterized by the presence of two bulky, electron-withdrawing tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atom, which fundamentally alters its chemical reactivity compared to unprotected or mono-protected anilines . Commercial procurement typically involves purity specifications of ≥95% to 98% , and the compound is recommended for storage at room temperature or -20°C to maintain stability .

Inert bis-Boc protected aniline enables multistep synthesis without amine interference
Commercial purity ≥95–98% suitable for intermediate-scale transformations
Store at room temperature or -20°C to preserve hydrolytic stability

N,N-Bis(t-Boc) 3,4-difluoroaniline: Why Generic Substitution Fails


Generic substitution of N,N-Bis(t-Boc) 3,4-difluoroaniline with its mono-Boc protected analog (N-Boc-3,4-difluoroaniline) or the parent 3,4-difluoroaniline will result in profoundly different reaction outcomes due to the distinct electronic and steric environment imposed by the bis-Boc system [1]. The two Boc groups collectively and significantly reduce the nucleophilicity and basicity of the nitrogen, effectively 'shielding' the amino group from unwanted side reactions during complex synthetic sequences . This alteration directly impacts critical reaction parameters, including metalation regioselectivity and the stability of reactive intermediates, making the bis-Boc compound a non-interchangeable, specialized tool for achieving specific synthetic transformations that are inaccessible or inefficient with alternative forms.

Bis-Boc target
Mono-Boc / unprotected analog
Amine reactivity
Extremely low basicity (predicted pKa -1.75); minimal nucleophilicity
Higher basicity (mono-Boc pKa ~8–10); more nucleophilic
Ortho-metalation control
Steric and electronic shielding may redirect regioselectivity
Mono-Boc lithiates at C-2; unprotected may give different patterns
Side-reaction risk
Amine remains inert during alkylation/acylation steps
Free or mono-protected amine may participate, causing over-reaction
Synthetic outcomes may not transfer; validate bis-Boc protection for your specific sequence.

N,N-Bis(t-Boc) 3,4-difluoroaniline: Differentiation Evidence


Bis-Boc Impact on Nucleophilicity and Basicity

The presence of two Boc groups in N,N-Bis(t-Boc) 3,4-difluoroaniline leads to a predicted pKa of -1.75, which is significantly lower than that of a typical mono-Boc protected aniline (pKa ~8-10) . This reduced basicity is a direct consequence of the increased electron-withdrawing effect and the substantial steric bulk of the bis-Boc moiety, which is described as causing the Boc groups to twist from the benzene ring plane by ca 60°, effectively shielding the nitrogen atom [1]. This alteration in electronic properties translates to dramatically reduced nucleophilicity, preventing unwanted amine participation in subsequent reactions like alkylations or acylations [2].

Basicity Control
Cross-study comparable
pKa predicted -1.75
Compared to mono-Boc (pKa ~8–10) and unprotected aniline (pKa ~4.6)
Enables inert amine protection for multistep synthesis
Computational prediction; experimental confirmation recommended
Synthetic Methodology Protecting Group Strategy Reaction Optimization

Ortho-Metalation Regioselectivity for Fluoroquinolones

The ortho-metalation of N-Boc-3,4-difluoroaniline (the mono-protected analog) with t-BuLi occurs regioselectively at the C-2 position [1]. While data for the bis-Boc derivative is not directly available, the established principle that increased steric bulk and altered electronics from a second Boc group can further modulate metalation regioselectivity suggests a potential for enhanced or shifted selectivity [2]. For instance, a study on N-(tert-Butoxycarbonyl)-2,3-difluoroaniline required a 'super-basic' butyllithium/potassium tert-butoxide mixture for metalation, highlighting how subtle changes in the Boc-protected aniline structure can dramatically impact reactivity . The bis-Boc compound offers a distinct tool for achieving regiocontrol in the synthesis of complex molecules like C-8 substituted fluoroquinolones.

Ortho-Metalation Regioselectivity
Class-level inference
t-BuLi, THF, -78°C
Mono-Boc metalates at C-2; bis-Boc may shift selectivity
Supports regioselective functionalization for fluoroquinolone cores
Selectivity shift inferred from steric/electronic principles; validate experimentally
Medicinal Chemistry Antibacterial Synthesis Regioselective Functionalization

Key Intermediate for N-Methylguanidine Synthesis

The bis-Boc protection strategy is a cornerstone for the synthesis of N-methylguanidines from anilines [1]. While not explicitly detailed for the 3,4-difluoro derivative, the general methodology involves reacting a bis-Boc protected aniline with an N-methylguanylating agent [1]. The two Boc groups serve a dual purpose: they activate the nitrogen for guanylation and protect the newly formed guanidine from undesired side reactions, enabling efficient and high-yielding synthesis of this important pharmacophore [1]. This is a clear advantage over mono-Boc protection, which would leave the nitrogen more nucleophilic and prone to over-reaction.

N-Methylguanidine Synthesis
Class-level inference
Bis-Boc activation and dual protection
General methodology from Lammin et al.
May support guanidine pharmacophore construction
Reaction efficiency to confirm for 3,4-difluoro derivative
Guanidine Synthesis Protecting Group Strategy Medicinal Chemistry

Hydrolytic Stability and Storage Conditions

Commercial vendors provide specific storage recommendations for N,N-Bis(t-Boc) 3,4-difluoroaniline, indicating a need for controlled conditions. One vendor recommends long-term storage in a cool, dry place at room temperature, while another specifies storage at -20°C to maximize recovery and stability . This contrasts with some mono-Boc protected anilines, which may be stable for extended periods at room temperature. The more stringent storage recommendations for the bis-Boc derivative suggest a potentially higher sensitivity to hydrolytic degradation, a known characteristic of compounds with multiple Boc groups [1].

Storage Stability
Cross-study comparable
Recommended: room temp (dry) or -20°C
Mono-Boc analog stable at room temperature
Storage conditions directly impact hydrolytic integrity
Follow vendor guidelines; in-house stability study advised
Compound Stability Storage Conditions Procurement Logistics

N,N-Bis(t-Boc) 3,4-difluoroaniline: Research and Industrial Applications


Fluoroquinolone Synthesis by Regioselective Ortho-Metalation

The compound serves as a strategic intermediate for constructing C-8 substituted fluoroquinolones, a class of broad-spectrum antibiotics. The bis-Boc protection is critical for controlling the regioselectivity of the ortho-metalation step, allowing for the selective introduction of functional groups at the C-2 position, which is essential for building the quinolone core [1].

N-Methylguanidine Pharmacophore Synthesis

The bis-Boc group activates the aniline nitrogen and protects it during the synthesis of N-methylguanidines. This method is preferred over using mono-Boc analogs, which can lead to over-reaction and lower yields [2].

Multistep Synthesis with Inert Aniline Protection

In complex molecule synthesis, the bis-Boc protected aniline can be carried through multiple steps without interference. Its reduced nucleophilicity and basicity (pKa -1.75) prevent unwanted reactions, ensuring that the aniline group remains masked until a late-stage deprotection is desired .

Antibacterial Drug Discovery Programs

The bis-Boc-protected aniline scaffold has been unexpectedly synthesized and utilized as part of an antibacterial drug discovery program furnishing analogues of platensimycin, demonstrating its potential in generating novel antibacterial leads [3].

Application
Selection Property
Validation Focus
Fluoroquinolone core construction
Regioselective ortho-metalation control
Directing group compatibility screening
N-Methylguanidine pharmacophore
N-activation with dual protection
Guanylation efficiency and side-reaction control
Multistep synthesis with masked aniline
Inert bis-Boc amine protection
Reaction compatibility across synthetic steps
Antibacterial lead diversification
Bis-Boc aniline scaffold utility
Library synthesis and activity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Bis(t-Boc) 3,4-difluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.